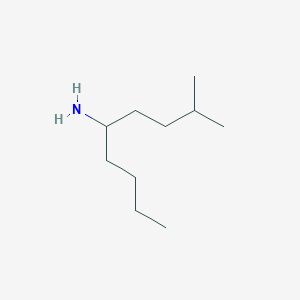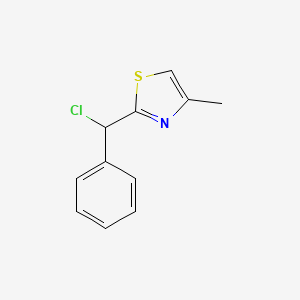![molecular formula C19H17N5O B14216030 n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea CAS No. 827318-43-4](/img/structure/B14216030.png)
n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is a synthetic organic compound that features a unique structure combining a benzyl group, a pyrazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea typically involves multi-step organic reactions. One common method includes the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This reaction yields the intermediate 2-(1h-pyrazol-4-yl)-1h-benzimidazole, which can then be further reacted with benzyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.
Biology: The compound is used in biological assays to study cell signaling pathways and protein interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-benzimidazol-5-yl]urea
- n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-3-yl]urea
- n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-7-yl]urea
Uniqueness
n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This compound’s ability to selectively inhibit certain kinases makes it a valuable tool in medicinal chemistry research .
Properties
CAS No. |
827318-43-4 |
|---|---|
Molecular Formula |
C19H17N5O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-benzyl-3-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]urea |
InChI |
InChI=1S/C19H17N5O/c25-19(20-10-13-4-2-1-3-5-13)23-16-6-7-17-14(8-16)9-18(24-17)15-11-21-22-12-15/h1-9,11-12,24H,10H2,(H,21,22)(H2,20,23,25) |
InChI Key |
ZDHVRKCOIJJBGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)

boranyl](/img/structure/B14215959.png)

![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)


![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)


![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)
